N-(3,4-dimethoxybenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide: is a complex organic compound that features a benzamide core substituted with a 3,4-dimethoxyphenylmethyl group, a prop-2-en-1-yloxy group, and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by reaction with ammonia to yield 4-aminobenzoic acid.
Substitution with 3,4-Dimethoxyphenylmethyl Group: The 3,4-dimethoxyphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and aluminum chloride as a catalyst.
Introduction of Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group is added through an etherification reaction involving 4-hydroxybenzamide and allyl bromide in the presence of a base such as potassium carbonate.
Attachment of Pyridin-2-yl Group: The final step involves the coupling of the pyridin-2-yl group through a nucleophilic substitution reaction using 2-bromopyridine and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.
Biological Research: It may be utilized in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism by which N-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-Dimethoxyphenyl)methyl]-4-hydroxy-N-(pyridin-2-yl)benzamide
- N-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide
- N-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(quinolin-2-yl)benzamide
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the prop-2-en-1-yloxy and pyridin-2-yl groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24N2O4 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-prop-2-enoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H24N2O4/c1-4-15-30-20-11-9-19(10-12-20)24(27)26(23-7-5-6-14-25-23)17-18-8-13-21(28-2)22(16-18)29-3/h4-14,16H,1,15,17H2,2-3H3 |
InChI Key |
SDHIUXWFIUGEOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OCC=C)OC |
Origin of Product |
United States |
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